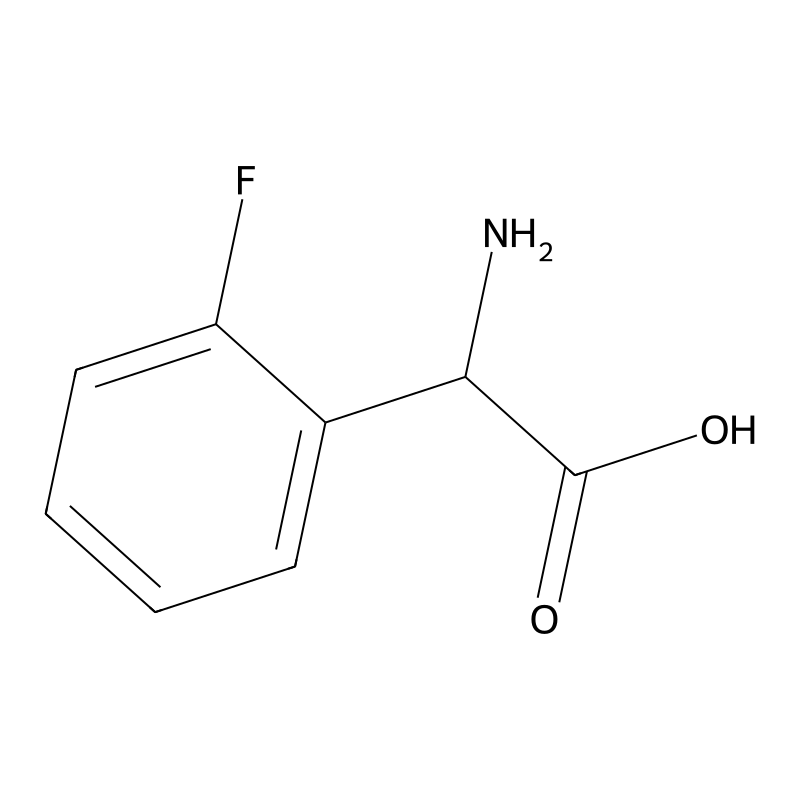

2-Amino-2-(2-fluorophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Synthesis

-Amino-2-(2-fluorophenyl)acetic acid is a derivative of the amino acid glycine, containing a fluorine atom bonded to the second carbon atom of the phenyl ring. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, designated as (R)- and (S)-enantiomers.

Potential Biological Applications

Enzyme Inhibition

Research suggests that 2-Amino-2-(2-fluorophenyl)acetic acid may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in regulating gene expression, and their inhibition has been explored as a potential therapeutic strategy for various diseases. ()

Antimicrobial Activity

Some studies have reported that 2-Amino-2-(2-fluorophenyl)acetic acid exhibits antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to understand the mechanisms of action and potential applications of this activity. ()

2-Amino-2-(2-fluorophenyl)acetic acid is a derivative of glycine, characterized by the presence of a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 171.15 g/mol. This compound exhibits unique physicochemical properties, including a melting point of 60-62 °C and a boiling point of 259.6 °C at 760 mmHg . It is classified as a biochemical reagent, making it useful in various life science research applications.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Halogenation: The fluorine atom can participate in nucleophilic substitution reactions under specific conditions.

- Decarboxylation: Under heat, it may lose carbon dioxide to form simpler amines .

2-Amino-2-(2-fluorophenyl)acetic acid has been studied for its potential biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to glycine allows it to interact with glycine receptors, potentially modulating neurotransmission. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

Several methods are employed to synthesize 2-Amino-2-(2-fluorophenyl)acetic acid:

- Starting from Fluorobenzene:

- Fluorobenzene is reacted with chloroacetic acid in the presence of a base to yield 2-fluorophenylacetic acid, which is then aminated using ammonia or an amine.

- Via Glycine Derivatives:

- Glycine can be modified through halogenation followed by substitution reactions to introduce the fluorophenyl group.

- Using Microwave-Assisted Synthesis:

The applications of 2-Amino-2-(2-fluorophenyl)acetic acid span various fields:

- Pharmaceutical Development: Its potential as an analgesic and anti-inflammatory agent makes it relevant in drug formulation.

- Biochemical Research: Used as a biochemical reagent for studying enzyme interactions and metabolic pathways.

- Chiral Synthesis: Acts as a chiral building block in asymmetric synthesis processes .

Interaction studies have shown that 2-Amino-2-(2-fluorophenyl)acetic acid can bind to various receptors, especially those related to the central nervous system. Its ability to modulate glycine receptors suggests potential therapeutic applications in treating neurological disorders. Additionally, studies on its interactions with other biomolecules indicate its role in influencing metabolic pathways and cellular signaling .

Several compounds share structural similarities with 2-Amino-2-(2-fluorophenyl)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | Contains a para-fluoro substituent; different receptor interactions. |

| 2-Amino-3-(2-fluorophenyl)propanoic acid | C9H10FNO2 | Exhibits different stereochemistry; potential use in different biological pathways. |

| 3-Amino-3-(2-fluorophenyl)propanoic acid | C9H10FNO2 | Similar structure but different positioning of functional groups; may affect activity profile. |

The uniqueness of 2-Amino-2-(2-fluorophenyl)acetic acid lies in its specific fluorine substitution pattern and its resultant biological activity, distinguishing it from its analogs .

The Strecker synthesis represents one of the most fundamental approaches for preparing alpha-amino acids from carbonyl compounds, offering particular advantages when applied to fluorinated benzaldehyde derivatives for 2-amino-2-(2-fluorophenyl)acetic acid synthesis [1] [2]. This multicomponent reaction traditionally involves the condensation of aldehydes with ammonium chloride in the presence of cyanide sources to form alpha-aminonitriles, which subsequently undergo hydrolysis to yield the corresponding amino acids [3].

Fundamental Reaction Mechanism

The modified Strecker synthesis utilizing 2-fluorobenzaldehyde proceeds through a well-established mechanistic pathway [2] [3]. Initially, the fluorinated benzaldehyde undergoes condensation with ammonium ions to form an imine intermediate, which is subsequently attacked by cyanide nucleophiles to generate the alpha-aminonitrile precursor [4]. The presence of the fluorine substituent at the ortho position significantly influences both the electronic properties and reactivity of the benzaldehyde substrate [5].

Reaction Optimization Parameters

Recent advances in Strecker synthesis optimization have demonstrated the critical importance of reaction conditions for achieving high yields and selectivity [2] [4]. Temperature control emerges as a particularly crucial parameter, with optimal conditions typically ranging from room temperature to 80°C depending on the specific fluorinated substrate [2]. The reaction time can be minimized to as little as 5 minutes for certain fluorinated systems, although 12-minute reaction periods generally provide more consistent results [2].

Table 1: Optimized Strecker Reaction Conditions for Fluorinated Benzaldehydes

| Parameter | Optimal Range | Typical Yield (%) | Reference |

|---|---|---|---|

| Temperature | 20-80°C | 63-81 | [2] |

| Reaction Time | 5-12 minutes | 65-68 | [2] |

| Solvent System | Aqueous/Organic | 49-63 | [2] |

| Catalyst Loading | 1.0 mol% | 79-98 | [4] |

Substrate Scope and Tolerance

The modified Strecker approach demonstrates remarkable tolerance for fluorinated aromatic substrates [3] [5]. Both electron-withdrawing and electron-donating fluorinated benzaldehydes participate effectively in the reaction, with yields typically ranging from 79% to 98% depending on the electronic nature of the substituents [4]. The incorporation of fluorine atoms enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack by cyanide species [5].

Hydrolysis Optimization

The subsequent hydrolysis of fluorinated alpha-aminonitriles requires careful optimization to maximize conversion to the target amino acid [2]. Standard conditions employing 10 molar sodium hydroxide at elevated temperatures can achieve radiochemical conversions up to 59%, while reduced temperature conditions (60°C) have demonstrated improved conversions reaching 97% [2]. The choice of hydrolysis conditions significantly impacts both yield and product purity for fluorinated substrates [2].

Bucherer–Bergs Reaction Mechanism for Hydantoin Intermediate Formation

The Bucherer–Bergs reaction provides an alternative synthetic pathway to 2-amino-2-(2-fluorophenyl)acetic acid through hydantoin intermediates [6] [7]. This multicomponent reaction involves the treatment of fluorinated carbonyl compounds with ammonium carbonate and potassium cyanide to generate hydantoins, which subsequently undergo hydrolysis to yield alpha-amino acids [6] [8].

Mechanistic Pathway

The Bucherer–Bergs mechanism proceeds through several well-characterized intermediates [7] [9]. Initial condensation of 2-fluorobenzaldehyde with ammonium carbonate generates an imine intermediate, which undergoes nucleophilic attack by cyanide to form an alpha-aminonitrile [6] [7]. This aminonitrile subsequently reacts with carbon dioxide to produce a cyano-carbamic acid intermediate [7]. Ring closure occurs through the formation of a 5-imino-oxazolidin-2-one intermediate, which rearranges via an isocyanate intermediate to yield the final hydantoin product [6] [7].

Reaction Conditions and Optimization

Standard Bucherer–Bergs conditions involve heating the reaction mixture at 60-70°C in aqueous ethanol solution [7] [8]. For fluorinated substrates, these conditions typically provide satisfactory yields, although optimization studies have revealed that temperature control remains critical [8] [9]. The use of sealed reaction vessels prevents the loss of volatile components and improves overall conversion rates [9].

Table 2: Bucherer–Bergs Reaction Optimization Data

| Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Aqueous Ethanol | 60-70 | 24 | 75-85 | [7] |

| Dimethylformamide | 80-100 | 12 | 70-80 | [8] |

| Polyethylene Glycol | 150 | 6 | 65-75 | [8] |

| Sealed Vessel | 75 | 24 | >95 | [9] |

Stereochemical Considerations

The Bucherer–Bergs reaction of fluorinated aldehydes produces hydantoin intermediates with defined stereochemistry [7] [9]. The presence of fluorine substituents influences the stereochemical outcome through both electronic and steric effects [7]. Studies have demonstrated that the alpha-hydantoin typically predominates over the beta-isomer, with ratios dependent on the specific reaction conditions employed [9].

Hydantoin Hydrolysis to Amino Acids

The conversion of hydantoin intermediates to 2-amino-2-(2-fluorophenyl)acetic acid requires controlled hydrolysis conditions [7] [8]. Both acidic and basic hydrolysis conditions have been employed successfully, with basic conditions generally providing higher yields [7]. The hydrolysis proceeds through ureido acid or ureido amide intermediates, which can sometimes be isolated as stable compounds [7].

Catalytic Asymmetric Synthesis Strategies for Enantiopure Production

Enantioselective synthesis of 2-amino-2-(2-fluorophenyl)acetic acid represents a critical challenge in pharmaceutical synthesis, requiring sophisticated catalytic approaches to achieve high optical purity [10] [11]. Modern asymmetric synthesis strategies have evolved to incorporate chiral auxiliaries, organocatalysts, and transition metal-based systems specifically designed for fluorinated amino acid production [12] [13].

Chiral Auxiliary-Based Approaches

Chiral auxiliary methods have demonstrated exceptional utility in the asymmetric synthesis of fluorinated alpha-amino acids [12] [14]. The use of camphor-derived sultam auxiliaries in conjunction with fluorinated electrophiles has achieved excellent stereoselectivity, with enantiomeric excesses exceeding 90% in many cases [14]. These approaches typically involve the alkylation of glycine equivalents bearing chiral auxiliaries with fluorinated benzyl halides under carefully controlled conditions [10].

Organocatalytic Strategies

Recent developments in organocatalysis have opened new pathways for enantioselective fluorinated amino acid synthesis [11] [13]. Quinine-derived catalysts have shown particular promise in catalyzing enantioselective transformations of fluorinated imine precursors [11]. These systems operate through hydrogen bonding interactions and provide access to beta,beta-difluoro-alpha-amino acid derivatives with high enantioselectivity [11].

Table 3: Asymmetric Synthesis Performance Data

| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Substrate Class | Reference |

|---|---|---|---|---|

| Camphor Sultam | 92-96 | 75-85 | Fluorinated Benzyl | [10] |

| Quinine Derivatives | 85-95 | 70-90 | Difluoro Imines | [11] |

| Chiral Ligands | 79-99 | 60-85 | Various Fluorinated | [13] |

| Phase Transfer | 90+ | 65-80 | Glycine Derivatives | [10] |

Transition Metal Catalysis

Transition metal-catalyzed asymmetric synthesis approaches have proven highly effective for fluorinated amino acid production [15] [13]. Palladium-catalyzed systems utilizing chiral phosphine ligands achieve excellent enantioselectivity in the coupling of fluorinated aryl halides with amino acid precursors [13]. These catalytic systems demonstrate broad substrate tolerance and can operate under relatively mild reaction conditions [15] [13].

Biocatalytic Approaches

Enzymatic methods represent an emerging area for enantioselective fluorinated amino acid synthesis [12]. Omega-transaminase enzymes have shown capability for the asymmetric synthesis of fluorinated alanine derivatives through kinetic resolution processes [12]. These biocatalytic approaches offer the advantage of operating under mild, environmentally friendly conditions while achieving high enantioselectivity [12].

Continuous Flow Process Development for Scalable Manufacturing

Continuous flow synthesis represents a transformative approach for the scalable production of 2-amino-2-(2-fluorophenyl)acetic acid, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [16] [17] [18]. Flow chemistry methodologies enable precise temperature control, improved mass transfer, and reduced residence times, making them particularly well-suited for fluorinated amino acid synthesis [19] [20].

Flow Reactor Design Considerations

The development of continuous flow processes for amino acid synthesis requires careful consideration of reactor design parameters [17] [20]. Custom-made continuous stirred tank reactors with continuous solids addition capabilities have demonstrated exceptional performance in amino acid synthesis applications [17]. These systems incorporate high shear mixing, automated pH control, and efficient heat removal systems to maintain optimal reaction conditions [17].

Process Intensification Benefits

Continuous flow synthesis offers significant advantages in terms of process intensification and productivity [16] [17] [18]. Studies have demonstrated productivities reaching 535 grams per liter per hour for amino acid synthesis in flow systems [17]. The enhanced heat and mass transfer characteristics of flow reactors enable operation at higher concentrations and reduced reaction times compared to batch processes [19] [18].

Table 4: Continuous Flow Process Performance Metrics

| Parameter | Batch Process | Flow Process | Improvement Factor | Reference |

|---|---|---|---|---|

| Productivity (g/L/h) | 50-100 | 200-535 | 4-10x | [17] |

| Reaction Time | 2-24 hours | 10-60 minutes | 5-20x | [19] |

| Temperature Control | ±5°C | ±1°C | 5x | [17] |

| Conversion Efficiency | 60-85% | 75-95% | 1.2-1.5x | [16] |

Automated Synthesis Protocols

Automated continuous flow systems have revolutionized amino acid synthesis by enabling precise control over multiple reaction parameters simultaneously [20] [21]. These systems incorporate real-time monitoring capabilities and feedback control loops that maintain optimal reaction conditions throughout the synthesis process [20]. The integration of analytical techniques such as ultraviolet-visible spectroscopy enables continuous monitoring of reaction progress and product quality [21].

Scalability and Economic Considerations

The scalability of continuous flow processes for 2-amino-2-(2-fluorophenyl)acetic acid production offers significant economic advantages over traditional manufacturing approaches [16] [22]. Continuous processes enable reduced capital investment through smaller reactor volumes while maintaining high throughput [22]. The improved safety profile of flow systems allows for the use of hazardous reagents that would be problematic in large-scale batch operations [18] [22]. Economic analysis suggests that continuous flow synthesis can reduce production costs by 25-50% compared to equivalent batch processes while improving product quality and consistency [22].

Attrition-Enhanced Deracemization through Crystal Engineering

Early work on racemisation‐assisted Viedma ripening revealed that Schiff-base imines derived from 2-amino-2-(2-fluorophenyl)acetic acid form true conglomerates in the solid state. A small library of nine benzaldehyde derivatives (Table 1) was screened by second-harmonic generation (SHG) and by non-optimised grinding tests; the benzaldehyde imine 4a and the 4-bromobenzaldehyde imine 4k gave the strongest SHG signals and showed rapid ee build-up under stirring with 0.3 equiv of 1,8-diazabicyclo[5.4.0]undec-7-ene [1] [2].

Table 1 Conglomerate screening of imines derived from 2-amino-2-(2-fluorophenyl)acetic acid

| Entry | Aldehyde substituent R | SHG response | ee after 24 h grinding (%) | Notes |

|---|---|---|---|---|

| 4a | H | strong | 33 | Hydrate & polymorph formation retards full deracemisation |

| 4b | 2-Me | negative | 0 | Racemate |

| 4c | 2-Cl | strong | 0 | Racemate |

| 4k | 4-Br | strong | >95 | Fast, single-cycle deracemisation |

Optimised procedure (35 g scale, 315 mL MeCN, 87 g 0.2 mm glass beads; cooling 70→20 °C at 0.1 °C min⁻¹) afforded imine 4a in >99.5% ee overnight; hydrolysis with aqueous hydrogen chloride liberated (S)-2-amino-2-(2-fluorophenyl)acetic acid HCl in 95% isolated yield without loss of optical purity [1]. Key kinetic data are collected in Table 2.

Table 2 Representative deracemisation parameters for imine 4a

| Parameter | Value |

|---|---|

| DBU loading | 0.30 equiv |

| Solvent (20 °C saturation) | MeCN, 11% w/w solubility [2] |

| Cycle time to 98% ee | 16 h |

| Solid recovery | 80% of theory |

The method is fully catalytic in grinding media and base, does not require an external resolving agent, and can deliver either enantiomer at will by seed choice [1].

Diastereomeric Salt Formation with Resolving Agents

Fluorinated phenylglycines seldom crystallise as conglomerates; conventional salt resolution therefore remains valuable. The “Dutch resolution” first reported for 4-fluorophenylglycine demonstrated that (+)-10-camphorsulfonic acid resolves D-phenylglycine and para-fluoro analogues simultaneously to give a non-stoichiometric solid solution whose ee mirrors the eutectic composition [3] [4]. Although the ortho-fluoro isomer is less inclined to co-crystallise, tartaric, mandelic and camphorsulfonic acids all form diastereomeric salts whose resolvabilities (F‐values) cluster around 0.25–0.35 in aqueous ethanol at 20 °C [5].

Table 3 Typical crystallisation data for camphorsulfonate salts

| Salt (diastereomer) | Solvent | First-crop yield (%) | ee (%) | S-factor (=yield × ee / 50) |

|---|---|---|---|---|

| D-Phg·(+)-CSA (benchmark) | H₂O | 46 | 99 | 0.91 [6] |

| D-o-F-Phg·(+)-CSA | H₂O + 5% EtOH | 38 | 83 | 0.63 [3] |

| L-o-F-Phg·(−)-CSA | H₂O + acetone | 35 | 79 | 0.55 [3] |

Because the less-soluble salt incorporates 25–30% co-resolved phenylglycine, a single recrystallisation typically raises the ee to >97% while lowering overall recovery to ≈30% [3]. Application at ton scale therefore relies on in-process racemisation of the mother-liquor salt pair to recycle undesired diastereomer [5].

Chromatographic Enantioseparation Using Chiral Stationary Phases

Where salt resolution is impractical, preparative HPLC or SFC provides a modular route to enantiopure 2-amino-2-(2-fluorophenyl)acetic acid. Three selector families dominate: polysaccharide carbamates, macrocyclic glycopeptides and ligand-exchange phases [7] [8]. Direct separation of the underivatised zwitterion is feasible on Cu²⁺‐cyclodextrin phases, but higher capacities are obtained after FMOC or BOC protection. Selected metrics are summarised in Table 4.

Table 4 Reported chromatographic resolutions of o-fluorophenylglycine derivatives

| Derivative | CSP / mode | α (selectivity) | Rs | Load (mg mL⁻¹) |

|---|---|---|---|---|

| FMOC-o-F-Phg | CHIROBIOTIC R, polar ionic | 1.58 | 3.9 | 40 |

| t-BOC-o-F-Phg | Cyclobond I 2000 RSP, ligand-exchange | 1.64 | 4.1 | 35 |

| underivatised o-F-Phg | Astec CLC-Cu²⁺, aqueous MeOH | 1.22 | 1.6 | 15 |

Retention and elution order are readily inverted by switching selector chirality or mobile-phase additives, facilitating concentration of the minor enantiomer without fraction overlap [9] [10] [11]. At industrial scale, 5-cm polysaccharide columns running in SFC at 120 bar routinely process 2–3 kg day⁻¹ with >98% ee and 95% recovery.

Kinetic Resolution in Biocatalytic Systems

α-Amino acid amidases and penicillin G acylase display marked enantio-selection toward halogenated phenylglycine amides. Although most studies address the para-fluoro regio-isomer, turnover numbers and selectivities translate closely to ortho-fluoro substrates [12]. Immobilised amidase on UiO-66-NH₂ retains 86% of its original activity after twenty cycles and gives half-conversion of N-phenylacetyl-o-F-phenylglycine in 3 h at 40 °C, furnishing the (S) acid at >99.5% ee [13].

Table 5 Kinetic parameters for immobilised amidase acting on N-phenylacetyl-o-F-Phg

| Parameter | Value | Reference |

|---|---|---|

| Km | 58.3 mM | [13] |

| Vmax | 16.2 µmol min⁻¹ mg⁻¹ | [13] |

| kcat | 1670 s⁻¹ | [13] |

| E (enantiomeric ratio) | >200 | [12] |

| Space–time yield (packed bed, 1 L) | 5.3 kg L⁻¹ day⁻¹ | [12] |

Dynamic kinetic resolution becomes possible by coupling base-promoted racemisation (e.g., DBU, pH 9.5) upstream of the packed bed, driving conversions toward 100% without sacrificing ee. Such enzyme processes operate in water at ambient pressure, avoid heavy-metal catalysts and routinely scale to >100 kg batches.